molecular formula C16H24N2O2S B6995760 Azocan-1-yl-[3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]methanone

Azocan-1-yl-[3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]methanone

Cat. No.: B6995760
M. Wt: 308.4 g/mol
InChI Key: BSGTVFKVKBFREQ-UHFFFAOYSA-N
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Description

Azocan-1-yl-[3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]methanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an azocane ring and a phenylmethanone moiety. Its distinct chemical properties make it a subject of interest for chemists and researchers exploring new synthetic pathways and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azocan-1-yl-[3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]methanone typically involves multiple steps, starting with the preparation of the azocane ring. This can be achieved through cyclization reactions involving appropriate precursors. The phenylmethanone moiety is then introduced through a series of substitution reactions. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl-[3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]methanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Azocan-1-yl-[3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Azocan-1-yl-[3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

    Azo dyes: These compounds contain azo groups and are used in various industrial applications, including as dyes and pigments.

Uniqueness

Azocan-1-yl-[3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]methanone is unique due to its specific combination of an azocane ring and a phenylmethanone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

azocan-1-yl-[3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-21(2,20)17-15-10-8-9-14(13-15)16(19)18-11-6-4-3-5-7-12-18/h8-10,13H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGTVFKVKBFREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=CC(=C1)C(=O)N2CCCCCCC2)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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